4-Azetidinomethyl-4'-fluorobenzophenone
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Overview
Description
4-Azetidinomethyl-4’-fluorobenzophenone is a chemical compound with the molecular formula C₁₇H₁₆FNO and a molecular weight of 269.32 g/mol . This compound is characterized by the presence of an azetidine ring attached to a benzophenone structure, with a fluorine atom substituted at the para position of one of the phenyl rings . It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azetidinomethyl-4’-fluorobenzophenone typically involves the reaction of 4’-fluorobenzophenone with azetidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction can be represented as follows:
4’-Fluorobenzophenone+Azetidine→4-Azetidinomethyl-4’-fluorobenzophenone
Industrial Production Methods
In industrial settings, the production of 4-Azetidinomethyl-4’-fluorobenzophenone may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Azetidinomethyl-4’-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenones.
Scientific Research Applications
4-Azetidinomethyl-4’-fluorobenzophenone is utilized in several scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Azetidinomethyl-4’-fluorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and fluorobenzophenone moiety contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone: Similar structure with a chlorine atom instead of a fluorine atom.
4’-Azetidinomethyl-4-bromo-3-fluorobenzophenone: Similar structure with a bromine atom and an additional fluorine atom.
Uniqueness
4-Azetidinomethyl-4’-fluorobenzophenone is unique due to the specific positioning of the fluorine atom and the azetidine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-8-6-15(7-9-16)17(20)14-4-2-13(3-5-14)12-19-10-1-11-19/h2-9H,1,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRPFCBYICYVGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642802 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-55-3 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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